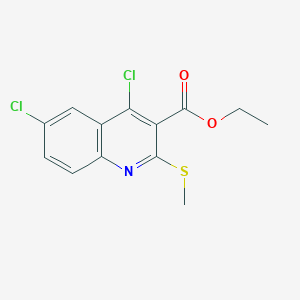

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a chemical compound with the molecular formula C13 H11 Cl2 N O2 S . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has two chlorine atoms and a methylthio group attached to it. The carboxylate group is attached via an ethyl group .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

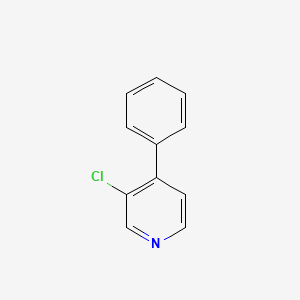

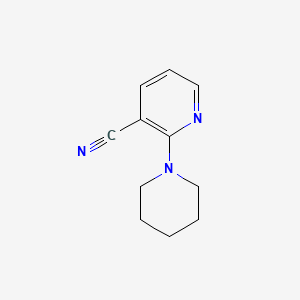

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a versatile compound used in the synthesis of various heterocyclic systems due to its reactivity in nucleophilic substitution reactions and its ability to undergo various organic transformations. For instance, it has been employed in the synthesis of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, highlighting its utility in expanding the diversity of heterocyclic compounds available for further study and potential applications in drug discovery and material science (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Regioselective Reactions

The compound demonstrates significant potential in regioselective S_NAr reactions, allowing for the selective introduction of various substituents into the quinoline ring system. Such chemical transformations are crucial for the design and synthesis of compounds with specific biological or physical properties. This aspect was exemplified in studies where poly-halo-quinoline-3-carboxylates underwent transformation into diversely substituted products under mild conditions, showcasing the chemical versatility of the this compound scaffold (Zhao & Zhou, 2010).

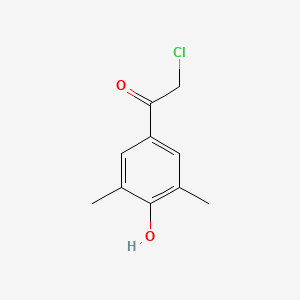

Applications in Photovoltaic Devices

Interestingly, derivatives of this compound have been explored for their photovoltaic properties, leading to applications in organic–inorganic photodiode fabrication. Films deposited from these derivatives demonstrate rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their potential use in developing new materials for solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Fluorescent Dyes

Additionally, this compound and its derivatives have been utilized in the synthesis of fluorescent dyes, demonstrating potential applications in liquid crystal displays (LCDs). The synthesized dyes exhibit excellent orientation parameters in nematic liquid crystals, suggesting their suitability for use in advanced display technologies and highlighting the broad applicability of this chemical scaffold in materials science (Bojinov & Grabchev, 2003).

Safety and Hazards

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Propriétés

IUPAC Name |

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNGBKXHHRCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371340 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-96-5 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

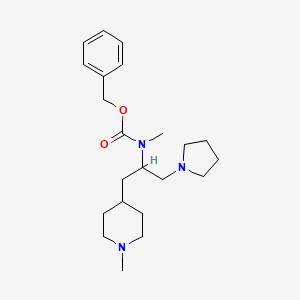

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)

![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)